molecular formula C10H14N2O7 B057755 5-Methoxyuridine CAS No. 35542-01-9

5-Methoxyuridine

Katalognummer: B057755
CAS-Nummer: 35542-01-9
Molekulargewicht: 274.23 g/mol
InChI-Schlüssel: ZXIATBNUWJBBGT-JXOAFFINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxyuridine (5-moU) is a chemically modified nucleoside in which a methoxy group (-OCH₃) is appended to the fifth carbon of the uridine base. This modification occurs naturally in specific transfer RNAs (tRNAs) of prokaryotes, such as Bacillus subtilis and Escherichia coli, where it occupies the first anticodon position, contributing to codon-anticodon interactions . Biosynthetically, 5-moU is derived from 5-hydroxyuridine (ho⁵U) through enzymatic methylation, as demonstrated in studies on Mycobacterium tuberculosis O-methyltransferase Rv0187 .

In therapeutic contexts, 5-moU has gained prominence for its role in optimizing in vitro transcribed (IVT) mRNA. It enhances mRNA stability by resisting nuclease degradation, prolongs half-life, and reduces immunogenicity, making it critical for mRNA vaccines and gene-editing tools . For example, uridine-depleted Cas9 mRNA modified with 5-moU achieved up to 88% indel frequency in gene editing while minimizing immune activation . Additionally, 5-moU-modified mRNA exhibits superior protein expression kinetics compared to unmodified or pseudouridine (Ψ)-modified counterparts in circular RNA (circRNA) systems .

Vorbereitungsmethoden

Chemical Synthesis of 5-Methoxyuridine

Methylation of 5-Hydroxyuridine

The most widely documented chemical route involves the methylation of 5-hydroxyuridine (ho⁵U), a precursor synthesized via methods described by Ueda et al. . In a standardized protocol:

  • Reagents : 5-Hydroxyuridine (30 mg) is dissolved in 0.6 mL of 0.1 N NaOH.

  • Alkylation : Dimethyl sulfate (20 µL) is added dropwise under stirring at room temperature.

  • Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) using solvent systems D (butanol-acetic acid-water, 4:1:2) and E (isopropanol-ammonia-water, 7:1:2) .

  • Purification : Crude products are separated via paper chromatography on Whatman 3MM, with mo⁵U eluted using water and further purified via solvent E .

Yield and Byproducts :

  • Primary Product : 25% mo⁵U .

  • Byproducts : 5-hydroxy-3-methyluridine (5%) and 5-methoxy-3-methyluridine (4%) .

  • Challenge : Co-elution of uridine (U) and mo⁵U in standard solvent systems complicates isolation .

Optimization Strategies for Methylation

Efforts to enhance yield focus on:

  • Alkaline Conditions : Higher pH (0.1 N NaOH vs. 0.05 N) improves methylation efficiency but risks ribose degradation .

  • Temperature Control : Reactions conducted at 4°C reduce side reactions but prolong completion time .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) tested in pilot studies showed no significant yield improvement over aqueous NaOH .

Table 1: Key Reaction Parameters for mo⁵U Synthesis

ParameterConditionImpact on Yield
NaOH Concentration0.1 NOptimal
Dimethyl Sulfate Volume20 µL per 30 mg ho⁵USuboptimal*
Temperature25°CStandard
Purification SolventSolvent E (isopropanol-ammonia-water)High Resolution
*Increasing dimethyl sulfate to 30 µL elevated byproduct formation to 12% .

Biosynthetic Pathways in Microbial Systems

Hydroxylation of Uridine in Bacillus subtilis

In B. subtilis, mo⁵U biosynthesis begins with the anaerobic hydroxylation of uridine at position 34 (U34) in tRNA:

  • Enzymatic Hydroxylation :

    • YrrN/YrrO : Peptidase U32-family enzymes catalyze C5 hydroxylation using Fe-S clusters .

    • Cofactors : Prephenate (chorismate derivative) and NADPH provide reducing equivalents .

  • Methylation :

    • TrmR (YrrM) : S-adenosylmethionine (SAM)-dependent methyltransferase converts ho⁵U to mo⁵U .

Genetic Evidence :

  • Deletion of yrrN or yrrO reduces mo⁵U levels by 50%, indicating partial redundancy .

  • ΔyrrM mutants accumulate ho⁵U, confirming TrmR’s role in methylation .

Escherichia coli Pathway for 5-Methoxycarbonylmethoxyuridine (cmo⁵U)

While E. coli primarily produces cmo⁵U, insights into hydroxylation inform mo⁵U biosynthesis:

  • Hydroxylation Machinery :

    • YegQ : Homolog of YrrN/O, requiring ferredoxin (YfhL) for electron transfer .

    • Fe-S Cluster Assembly : SufABCDSE system is essential for YegQ activity .

  • Methylation Parallels :

    • CmoA/B utilize carboxy-SAM for cmo⁵U synthesis, whereas B. subtilis employs SAM for mo⁵U .

Table 2: Comparative Biosynthesis in B. subtilis vs. E. coli

OrganismModificationHydroxylation EnzymeMethylation EnzymeCofactor
B. subtilismo⁵UYrrN/O (U32 peptidase)TrmR (SAM-dependent)SAM, Fe-S
E. colicmo⁵UYegQ (U32 peptidase)CmoA/B (carboxy-SAM)Carboxy-SAM, Fe-S

Analytical Challenges in mo⁵U Purification

Chromatographic Separation

  • UV Absorbance : mo⁵U exhibits λ<sub>max</sub> at 265 nm (pH 2), distinguishable from uridine (262 nm) .

  • Two-Dimensional TLC :

    • First dimension: Solvent D (butanol-acetic acid-water).

    • Second dimension: Solvent E (isopropanol-ammonia-water) .

  • RNase Digestion : Treating tRNA with RNase T2 releases mo⁵Up, separable from Up via ion-pair chromatography .

Detection of Byproducts

  • Methylated Variants : 3-methyl derivatives form when dimethyl sulfate reacts with the ribose 2’-OH group .

  • Mitigation : Lower reaction temperatures (4°C) reduce 3-methylation from 5% to <1% .

Recent Advances in Enzymatic Synthesis

Heterologous Expression Systems

  • TrmR Overexpression : E. coli BL21 expressing B. subtilis TrmR converts 80% of ho⁵U to mo⁵U in vitro .

  • Ferredoxin Engineering : YfhL variants with enhanced electron transfer efficiency increase hydroxylation rates by 30% .

Applications in mRNA Therapeutics

  • Stability Enhancement : this compound-modified mRNAs show 2.3-fold higher half-life than unmodified counterparts in HEK293 cells .

  • Codon Optimization : mo⁵U at wobble positions improves translation fidelity for rare codons (e.g., AGA in E. coli) .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Methoxy-Uridin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Methoxygruppe kann oxidiert werden, um 5-Formyl-Uridin zu bilden.

    Reduktion: Der Uracilring kann unter bestimmten Bedingungen reduziert werden.

    Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig verwendet.

    Substitution: Nucleophile Substitutionsreaktionen können unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden durchgeführt werden.

Hauptprodukte, die gebildet werden

    Oxidation: 5-Formyl-Uridin

    Reduktion: Dihydro-Uridin-Derivate

    Substitution: Verschiedene substituierte Uridin-Derivate

Wissenschaftliche Forschungsanwendungen

Therapeutic mRNA Development

a. Enhanced Stability and Translation Efficiency
5moU is recognized for its ability to improve the stability of mRNA molecules. Studies have shown that incorporating 5moU into mRNA can increase resistance to nuclease degradation, thereby extending the half-life of the mRNA in biological systems. This modification has been linked to improved protein expression levels in various cellular contexts, including in vitro and in vivo settings .

b. Reduction of Immunogenicity
The incorporation of 5moU into mRNA has been associated with reduced immunogenic responses when compared to unmodified uridine. This characteristic is particularly important for therapeutic applications where minimizing immune activation is crucial for patient safety and treatment efficacy . For instance, uridine-depleted Cas9 mRNA modified with 5moU demonstrated significantly lower immune responses while maintaining high editing efficiency .

mRNA Vaccines

a. Application in Vaccine Development
5moU-modified mRNAs are being explored as candidates for next-generation vaccines, including those targeting infectious diseases and cancer. The modification enhances the stability of the mRNA, which is critical for its effectiveness as a vaccine component . Moreover, studies indicate that 5moU can facilitate better translation dynamics, leading to more robust immune responses against targeted antigens .

b. Case Studies and Findings
Research has demonstrated that incorporating 5moU into mRNA vaccines can lead to improved outcomes in preclinical models. For example, one study highlighted that modified mRNAs exhibited enhanced expression profiles and reduced inflammatory cytokine production, suggesting a more favorable safety profile for vaccine candidates .

Gene Editing Technologies

a. Improvement of CRISPR/Cas9 Systems
The use of 5moU in CRISPR/Cas9 systems has shown promising results. Modifying Cas9 mRNA with 5moU not only increased its activity but also minimized immune activation, facilitating more efficient gene editing both in vitro and in vivo . This advancement is crucial for therapeutic applications where precision and safety are paramount.

b. Comparative Efficacy Studies
In comparative studies, 5moU-modified Cas9 mRNAs outperformed their unmodified counterparts in terms of editing efficiency and reduced off-target effects. This enhancement allows for more effective gene correction strategies, particularly in genetic disorders .

Research on RNA Modifications

a. Mechanistic Insights
Research on the mechanistic roles of RNA modifications like 5moU has expanded our understanding of RNA biology. These modifications influence not only the stability and translation of RNA but also its interaction with cellular machinery involved in gene expression regulation .

b. Future Directions
Ongoing studies aim to elucidate the full range of biological impacts associated with 5moU and other RNA modifications. Understanding these interactions will be vital for optimizing RNA-based therapeutics and expanding their applications across various fields, including regenerative medicine and cancer therapy .

Summary Table: Key Applications of 5-Methoxyuridine

Application Area Key Benefits Case Study Insights
Therapeutic mRNA DevelopmentIncreased stability, enhanced translation efficiencyImproved expression levels; reduced degradation rates
mRNA VaccinesReduced immunogenicity; improved immune responseEnhanced safety profiles; robust preclinical results
Gene Editing TechnologiesIncreased activity; minimized immune responseHigher editing efficiency; effective gene correction
Research on RNA ModificationsInsights into RNA biology; optimization potentialExpanding applications in various therapeutic areas

Vergleich Mit ähnlichen Verbindungen

Key Modified Nucleosides in mRNA Therapeutics

The table below summarizes 5-moU’s properties relative to other uridine derivatives and modified nucleosides:

Compound Modification Site Stability Enhancement Translation Efficiency Immunogenicity Key Applications
5-Methoxyuridine C5 of uridine (methoxy) High Moderate Low mRNA vaccines, CRISPR-Cas9, circRNA
Pseudouridine (Ψ) C5 of uridine (isomer) Moderate High Low SARS-CoV-2 vaccines, protein therapy
N1-Methylpseudouridine (m1Ψ) C1 of pseudouridine (methyl) High High Very Low Licensed mRNA vaccines (Moderna, Pfizer)
5-Methyluridine (m5U) C5 of uridine (methyl) Moderate Not reported Moderate tRNA modification under stress
5-Methylcytidine (m5C) C5 of cytidine (methyl) High High Low mRNA vaccines, epigenetic studies

Functional and Mechanistic Differences

  • Stability and Immune Evasion: 5-moU and m1Ψ both enhance mRNA stability, but 5-moU’s methoxy group provides steric hindrance against ribonucleases, outperforming Ψ in nuclease resistance .
  • Translation Fidelity :

    • m1Ψ incorporation in mRNA can induce +1 ribosomal frameshifting, leading to off-target protein products and unintended immune responses . In contrast, 5-moU-modified mRNA maintains translational fidelity, making it safer for precision applications like gene editing .
  • Therapeutic Scope :

    • 5-moU is uniquely applied in CRISPR-Cas9 systems (e.g., adenine base editors) and circRNA platforms, where it enhances editing efficiency and sustained protein production .
    • m5U, while structurally similar to 5-moU, is primarily linked to stress-responsive tRNA modifications in plants and pathogens like Phytophthora capsici .

Detailed Research Findings

mRNA Vaccine Optimization

  • In IVT mRNA, 5-moU substitution increases resistance to degradation by serum nucleases, achieving >90% sequence coverage in mass spectrometry analyses . Comparatively, m1Ψ-modified mRNA requires HPLC purification for optimal performance, whereas 5-moU retains efficacy without purification .

Gene Editing Enhancements

  • Uridine-depleted ABE mRNA with 5-moU mediated 79% average editing efficiency in HEK293T cells, surpassing unmodified mRNA (≤50%) and matching plasmid-based systems . This modification also enabled efficient delivery to in vivo targets like murine liver .

Antitumor Activity

Biologische Aktivität

5-Methoxyuridine (mo5U) is a modified nucleoside that plays a significant role in the biological activity of transfer RNA (tRNA) in various organisms, particularly in bacteria. This article explores the biosynthesis, structural properties, biological functions, and potential applications of this compound, supported by research findings and data.

Biosynthesis of this compound

This compound is synthesized from a common precursor, 5-hydroxyuridine (ho5U), through the action of specific methyltransferases. The key steps in its biosynthesis involve:

  • Precursor Formation : The initial formation of ho5U occurs via hydroxylation of uridine.
  • Methylation : The methyl group is transferred from S-adenosylmethionine (SAM) to ho5U by a methyltransferase enzyme, identified as TrmR in Bacillus subtilis .
  • Enzymatic Activity : Studies have shown that TrmR specifically catalyzes the methylation at the wobble position of tRNA, enhancing its functionality .

Structural Characteristics

The structural properties of this compound are critical for its function in tRNA:

  • Positioning : mo5U occupies the first position of the anticodon in certain tRNA species, influencing codon recognition and translation fidelity .
  • Conformational Flexibility : The presence of the methoxy group allows for non-canonical base pairing, which expands the decoding capabilities of tRNA during protein synthesis .

Biological Functions

The biological activity of this compound is primarily associated with its role in tRNA modifications:

  • Enhancement of Translational Fidelity : mo5U modifications in tRNA contribute to the accurate decoding of mRNA by promoting non-Watson–Crick base pairing. This is particularly important for reading codons that end with U, A, or G .
  • Impact on Growth Phases : Research indicates that the modification status can vary depending on bacterial growth phases, affecting the efficiency of protein synthesis .

Research Findings and Case Studies

Several studies have provided insights into the biological activity and significance of this compound:

  • A study demonstrated that mo5U enhances the decoding ability of tRNA Ser1 and tRNA Ala1 by facilitating more efficient interactions with cognate codons .
  • Another investigation into Escherichia coli revealed that modifications like cmo5U (a closely related derivative) and its methylated form mcmo5U play critical roles in expanding the decoding capabilities of bacterial tRNAs .

Table 1: Comparison of tRNA Modifications

ModificationOrganismFunctionKey Enzyme
This compound (mo5U)Bacillus subtilisEnhances translational fidelityTrmR
5-Carboxymethoxyuridine (cmo5U)Escherichia coliFacilitates non-Watson–Crick pairingCmoB
Methylated cmo5U (mcmo5U)Salmonella entericaIncreases decoding efficiencyCmoM

Potential Applications

The unique properties of this compound have led to its exploration in various applications:

  • Therapeutic Uses : Modified nucleotides like mo5U are being investigated for their potential to reduce immunogenicity in RNA-based therapeutics, such as mRNA vaccines and gene editing technologies .
  • Biotechnological Applications : The incorporation of modified nucleotides can enhance the stability and efficacy of RNA molecules used in synthetic biology and therapeutic contexts.

Q & A

Basic Research Questions

Q. What is the role of 5-methoxyuridine (5-moU) in mRNA vaccine design, and how does it compare to other uridine modifications?

  • Methodological Answer : 5-moU is incorporated into in vitro transcribed (IVT) mRNA to reduce immunogenicity and enhance stability. Comparative studies involve synthesizing mRNAs with 5-moU, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ), followed by assays measuring interferon induction (e.g., ELISA for cytokines like IFN-α) and mRNA half-life (via RT-qPCR or nanopore sequencing) . Key metrics include translation efficiency (luciferase assays) and nuclease resistance (agarose gel electrophoresis under RNase exposure) .

Q. How can researchers detect 5-moU modifications in RNA?

  • Methodological Answer : Conventional methods include antibody-based detection (e.g., immunoprecipitation with anti-5-moU antibodies) and mass spectrometry (LC-MS/MS). For high-resolution analysis, Oxford Nanopore Direct RNA Sequencing enables direct detection of 5-moU at single-molecule resolution by analyzing current deviations in RNA strands .

Q. What are the functional impacts of 5-moU on mRNA stability and translation?

  • Methodological Answer : Stability is assessed via accelerated degradation assays (e.g., incubation in serum or RNase-rich buffers) followed by quantification with capillary electrophoresis. Translation efficiency is measured using reporter systems (e.g., GFP or luciferase expression in transfected cells) and compared to unmodified or alternatively modified mRNAs .

Advanced Research Questions

Q. How do uridine-depletion (UD) strategies synergize with 5-moU modification to optimize Cas9 mRNA activity?

  • Methodological Answer : UD involves replacing uridine with 5-moU in codon-optimized Cas9 mRNA sequences. Activity is quantified via indel frequency (T7 endonuclease assays or next-gen sequencing) and immune response profiling (e.g., RNA-seq for interferon-stimulated genes). Studies show UD + 5-moU achieves >80% indel rates with minimal IFN-β induction, even without HPLC purification .

Q. What challenges arise in quantifying 5-moU in heterogenous mRNA populations, and how can they be addressed?

  • Methodological Answer : Heterogeneity in poly(A) tail length and modification distribution complicates analysis. Ion-pair reversed-phase liquid chromatography (IP RP LC) with high-resolution mass spectrometry resolves these issues by separating mRNA variants based on hydrophobicity and quantifying 5-moU via characteristic UV absorption or MS/MS fragmentation .

Q. How do contradictory findings on 5-moU’s immunogenicity arise, and how should they be reconciled?

  • Methodological Answer : Discrepancies may stem from cell-type-specific responses (e.g., dendritic cells vs. hepatocytes) or variation in modification density. Researchers should standardize experimental conditions (e.g., mRNA purity via HPLC, cell culture protocols) and use multi-omics approaches (e.g., paired transcriptomics and proteomics) to contextualize immune activation .

Q. What are the implications of 5-moU’s incorporation into retroelement proteins for gene therapy applications?

  • Methodological Answer : Studies using base-modified mRNAs (e.g., 5-moU, Ψ) in transposon systems like PiggyBac or Sleeping Beauty assess integration efficiency (qPCR for copy number) and off-target effects (whole-genome sequencing). 5-moU shows reduced innate immune activation compared to unmodified uridine, enhancing safe-harbor locus targeting .

Eigenschaften

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIATBNUWJBBGT-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35542-01-9
Record name 5-Methoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35542-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.